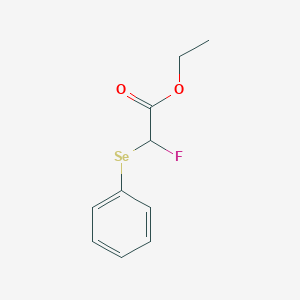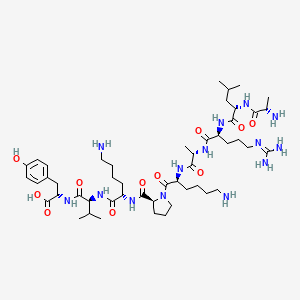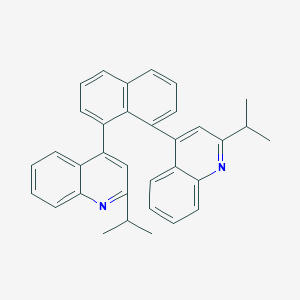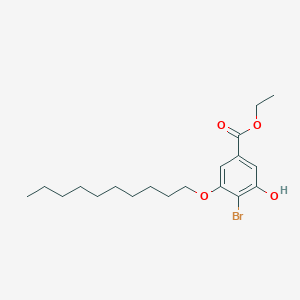![molecular formula C55H38S2 B12541813 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] CAS No. 653599-42-9](/img/structure/B12541813.png)
9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] typically involves multiple steps, starting with the preparation of 9,9-dimethyl-9H-fluorene. This intermediate can be synthesized by reacting fluorene with dimethyl carbonate in the presence of an alkaline substance
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of photodynamic therapy.
Industry: Widely used in the production of OLEDs and other electronic materials due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] involves its interaction with light and subsequent emission of photons. This compound acts as a phosphorescent host material in OLEDs, where it facilitates the transfer of energy to dopant molecules, resulting in light emission. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which releases energy in the form of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethylfluorene: A precursor to the compound , used in the synthesis of various organic materials.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another related compound used in the synthesis of semiconducting polymers.
9,9’-Bis(9H-carbazol-9-yl)-2,7-dimethyl-9H-fluorene: A similar compound used in OLED applications.
Uniqueness
What sets 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] apart is its unique combination of structural features that confer excellent photophysical properties, making it highly suitable for use in advanced electronic materials and devices.
Eigenschaften
CAS-Nummer |
653599-42-9 |
|---|---|
Molekularformel |
C55H38S2 |
Molekulargewicht |
763.0 g/mol |
IUPAC-Name |
9-[9,9-dimethyl-7-(10-phenylsulfanylanthracen-9-yl)fluoren-2-yl]-10-phenylsulfanylanthracene |
InChI |
InChI=1S/C55H38S2/c1-55(2)49-33-35(51-41-21-9-13-25-45(41)53(46-26-14-10-22-42(46)51)56-37-17-5-3-6-18-37)29-31-39(49)40-32-30-36(34-50(40)55)52-43-23-11-15-27-47(43)54(48-28-16-12-24-44(48)52)57-38-19-7-4-8-20-38/h3-34H,1-2H3 |
InChI-Schlüssel |
QFCZCTSSHXIVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)SC6=CC=CC=C6)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)SC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)
![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)

![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)

![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
